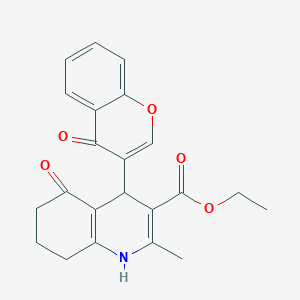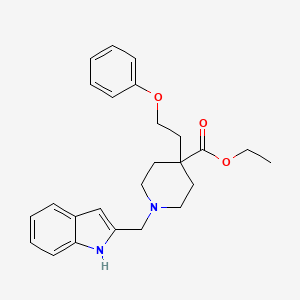
N-(3-isopropoxypropyl)-N'-(2-methylphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-isopropoxypropyl)-N'-(2-methylphenyl)ethanediamide, commonly known as A-836,339, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of drugs known as CB1 receptor antagonists, which are known to have an impact on the endocannabinoid system.
作用机制
The mechanism of action of N-(3-isopropoxypropyl)-N'-(2-methylphenyl)ethanediamide is primarily related to its impact on the endocannabinoid system. This compound acts as a CB1 receptor antagonist, which means that it blocks the activity of CB1 receptors in the brain and nervous system. CB1 receptors are known to play a role in pain perception, appetite regulation, and mood regulation, among other functions. By blocking the activity of these receptors, A-836,339 may be able to modulate these functions and provide therapeutic benefits.
Biochemical and Physiological Effects
Studies have shown that N-(3-isopropoxypropyl)-N'-(2-methylphenyl)ethanediamide has a range of biochemical and physiological effects. For example, this compound has been shown to reduce pain sensitivity in animal models, as well as reduce the consumption of high-fat foods. Additionally, A-836,339 has been shown to have an impact on mood regulation, with some studies suggesting that it may have antidepressant effects.
实验室实验的优点和局限性
One of the primary advantages of using N-(3-isopropoxypropyl)-N'-(2-methylphenyl)ethanediamide in lab experiments is its specificity. This compound has a high affinity for CB1 receptors, which means that it can be used to selectively target these receptors in animal models. However, one of the limitations of using A-836,339 is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic effects.
未来方向
There are several potential future directions for research on N-(3-isopropoxypropyl)-N'-(2-methylphenyl)ethanediamide. One area of interest is the development of new pain management drugs based on this compound. Additionally, there is interest in exploring the potential antidepressant effects of A-836,339 and other CB1 receptor antagonists. Finally, there is potential for research on the impact of this compound on other functions regulated by the endocannabinoid system, such as appetite regulation and immune function.
Conclusion
N-(3-isopropoxypropyl)-N'-(2-methylphenyl)ethanediamide is a promising compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications in pain management, mood regulation, and other areas make it a promising candidate for the development of new drugs. While there are still limitations and challenges associated with the use of this compound, ongoing research is likely to shed light on its full potential and pave the way for new treatments and therapies.
合成方法
The synthesis of N-(3-isopropoxypropyl)-N'-(2-methylphenyl)ethanediamide is a complex process that involves several steps. The first step involves the reaction between 2-methylbenzaldehyde and 3-chloropropan-1-ol, which results in the formation of 2-methyl-3-(3-hydroxypropyl)benzaldehyde. The second step involves the reaction between 2-methyl-3-(3-hydroxypropyl)benzaldehyde and 1,2-diaminoethane, which results in the formation of N-(2-methylphenyl)-N'-(3-hydroxypropyl)ethanediamide. The final step involves the reaction between N-(2-methylphenyl)-N'-(3-hydroxypropyl)ethanediamide and isopropyl iodide, which results in the formation of N-(3-isopropoxypropyl)-N'-(2-methylphenyl)ethanediamide.
科学研究应用
N-(3-isopropoxypropyl)-N'-(2-methylphenyl)ethanediamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the field of pain management. Studies have shown that A-836,339 has the potential to reduce pain sensitivity in animal models, making it a promising candidate for the development of new pain management drugs.
属性
IUPAC Name |
N'-(2-methylphenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)20-10-6-9-16-14(18)15(19)17-13-8-5-4-7-12(13)3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMKXQGZZDHMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-propoxyphenol](/img/structure/B5176053.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B5176062.png)
![3-(2-methoxyethyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5176068.png)
![N-methyl-1-[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5176070.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-dodecylethanediamide](/img/structure/B5176077.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5176078.png)
![1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate](/img/structure/B5176086.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5176089.png)
![2-(3-chlorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5176103.png)
![methyl 4-{5-[(methyl{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}amino)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5176106.png)
![methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5176109.png)


